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Compound of Interest

Compound Name: IHMT-IDH1-053

Cat. No.: B12387073 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to optimizing the dosage of IHMT-IDH1-053 for

animal studies. The information is presented in a question-and-answer format to directly

address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is IHMT-IDH1-053 and what is its mechanism of action?

A1: IHMT-IDH1-053 is a highly potent and selective irreversible inhibitor of mutant isocitrate

dehydrogenase 1 (IDH1).[1] It specifically targets the R132H and other R132 mutations in

IDH1.[2] The wild-type IDH1 enzyme converts isocitrate to α-ketoglutarate (α-KG), while the

mutant form gains a new function, converting α-KG to the oncometabolite D-2-hydroxyglutarate

(2-HG).[3] 2-HG is implicated in the development and progression of various cancers, including

glioma, acute myeloid leukemia (AML), and chondrosarcoma. IHMT-IDH1-053 works by

covalently binding to the Cys269 residue in an allosteric pocket of the mutant IDH1 enzyme,

thereby inhibiting the production of 2-HG.[1][2]

Q2: What is the recommended starting dose for IHMT-IDH1-053 in a mouse xenograft model?

A2: The specific dose of IHMT-IDH1-053 used in the initial HT1080 xenograft mouse model

study has not been publicly disclosed in the available literature. However, based on preclinical

studies of other potent, selective, and in some cases covalent, mutant IDH1 inhibitors, a

starting dose range of 25-100 mg/kg administered orally once or twice daily is a reasonable
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starting point for an efficacy study. It is crucial to perform a dose-ranging study to determine the

optimal dose for your specific model and experimental endpoint.

Q3: How should I formulate IHMT-IDH1-053 for in vivo administration?

A3: IHMT-IDH1-053 is a poorly water-soluble compound. A suggested formulation for in vivo

studies in mice involves a two-step process:

Dissolve IHMT-IDH1-053 in a minimal amount of an organic solvent such as Dimethyl

Sulfoxide (DMSO).

Further dilute the DMSO solution in a vehicle suitable for animal administration, such as corn

oil, to the final desired concentration.

It is critical to ensure the final concentration of DMSO is within a tolerable range for the animals

(typically <5% of the total volume for oral administration). Always include a vehicle-only control

group in your studies.

Q4: What is the primary pharmacodynamic marker to assess the efficacy of IHMT-IDH1-053 in

vivo?

A4: The primary pharmacodynamic (PD) marker for IHMT-IDH1-053 efficacy is the level of the

oncometabolite 2-hydroxyglutarate (2-HG) in tumors, plasma, or urine. A significant reduction in

2-HG levels upon treatment is a direct indicator of target engagement and inhibition of mutant

IDH1 activity.[2]

Q5: What are the potential toxicities associated with IHMT-IDH1-053?

A5: As IHMT-IDH1-053 is an irreversible covalent inhibitor, there is a theoretical risk of off-

target effects and immunogenicity. However, it has been designed for high selectivity against

mutant IDH1 over the wild-type enzyme and other proteins.[1] Preclinical toxicity data for IHMT-
IDH1-053 is not yet publicly available. It is essential to conduct a maximum tolerated dose

(MTD) study and monitor animals closely for any signs of toxicity, such as weight loss, changes

in behavior, or signs of organ damage.
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Issue Potential Cause Troubleshooting Steps

High variability in plasma drug

levels between animals.

1. Formulation Issues:

Inconsistent suspension or

precipitation of the compound.

2. Administration Technique:

Inaccurate oral gavage leading

to dosing errors. 3. Biological

Variability: Differences in

animal metabolism or

absorption.

1. Formulation Optimization:

Ensure the compound is fully

dissolved or the suspension is

homogenous before each

administration. Consider

alternative formulation

strategies for poorly soluble

compounds. 2. Technique

Refinement: Ensure all

personnel are properly trained

in oral gavage techniques.

Verify the correct volume is

administered each time. 3.

Increase Sample Size: A larger

cohort can help to statistically

mitigate inter-animal variability.

Lack of tumor growth inhibition

despite a reduction in 2-HG

levels.

1. Insufficient Duration of

Treatment: The time frame

may not be long enough to

observe a significant anti-

tumor effect. 2. Tumor

Heterogeneity: The tumor may

contain clones that are not

dependent on the IDH1

mutation for survival. 3.

Suboptimal Dosing Regimen:

The dose may be sufficient to

reduce 2-HG but not to induce

tumor regression.

1. Extend Study Duration:

Continue treatment for a

longer period to allow for a

therapeutic effect to manifest.

2. Histological Analysis:

Analyze tumor tissue to assess

for cellular differentiation and

other markers of response. 3.

Dose Escalation: If well-

tolerated, consider increasing

the dose or frequency of

administration.

Observed toxicity at the

intended therapeutic dose.

1. Dose is above the Maximum

Tolerated Dose (MTD).2.

Formulation Vehicle Toxicity:

The vehicle (e.g., high

concentration of DMSO) may

be causing adverse effects. 3.

1. Conduct an MTD Study:

Perform a dose-escalation

study to determine a safe and

tolerable dose range. 2.

Vehicle Control: Always

include a vehicle-only control
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Off-target Effects: The

compound may be interacting

with other proteins.

group to assess the toxicity of

the formulation itself. 3.

Reduce Dose/Frequency:

Lower the dose or administer it

less frequently. Monitor for

clinical signs of toxicity and

perform histopathology on

major organs at the end of the

study.

Difficulty in dissolving IHMT-

IDH1-053 for formulation.

1. Inherent Poor Solubility: The

compound has low aqueous

solubility. 2. Incorrect Solvent

Choice: The chosen solvent

system is not optimal.

1. Use Co-solvents: Utilize a

mixture of solvents (e.g.,

DMSO, PEG400, Tween 80) to

improve solubility. 2.

Sonication/Warming: Gentle

warming and sonication can

aid in dissolving the

compound. 3. Particle Size

Reduction: If using a

suspension, micronization of

the compound can improve its

dissolution rate.

Data Presentation
Table 1: In Vitro Potency of IHMT-IDH1-053

Target IC50 (nM)

IDH1 R132H 4.7

2-HG Production (in R132H transfected 293T

cells)
28

Data summarized from MedChemExpress and related publications.[1]

Table 2: Comparative Pharmacokinetic Parameters of Oral IDH1 Inhibitors in Mice
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Compound Class Tmax (h)
Cmax
(ng/mL)

AUC
(ng*h/mL)

Half-life (h)

IHMT-IDH1-

053
Covalent Not Reported Not Reported Not Reported Not Reported

Ivosidenib

(AG-120)
Non-covalent ~4

~8000 (at 150

mg/kg)

~90000 (at

150 mg/kg)
~14

FT-2102 Non-covalent 2
11900 (at 150

mg/kg)

88500 (at 150

mg/kg)
4.9

Note: Data for Ivosidenib and FT-2102 are compiled from publicly available preclinical studies

and serve as a reference. The pharmacokinetic profile of the covalent irreversible inhibitor

IHMT-IDH1-053 may differ significantly.

Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an HT1080 Xenograft Mouse Model

Cell Culture: Culture HT1080 fibrosarcoma cells (which harbor the IDH1 R132C mutation) in

MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

Animal Model: Use 6-8 week old female athymic nude mice.

Tumor Implantation: Subcutaneously inject 5 x 10^6 HT1080 cells in 100 µL of a 1:1 mixture

of media and Matrigel into the right flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.

Calculate tumor volume using the formula: (Length x Width^2) / 2.

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the

mice into treatment and control groups (n=8-10 mice per group).

Drug Formulation and Administration:

Prepare IHMT-IDH1-053 in a vehicle of DMSO and corn oil.
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Administer the drug and vehicle control orally (e.g., via gavage) once or twice daily at the

predetermined dose.

Efficacy Assessment:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, collect tumors and plasma for pharmacodynamic analysis.

Pharmacodynamic Analysis:

Measure 2-HG levels in tumor tissue and plasma using a 2-HG assay kit (LC-MS/MS

based).

A significant reduction in 2-HG levels in the treatment group compared to the control group

indicates target engagement.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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